3,3,4,4,4-Pentafluorobutan-2-amine
Description
Properties
CAS No. |
1781334-71-1 |
|---|---|
Molecular Formula |
C4H6F5N |
Molecular Weight |
163.09 g/mol |
IUPAC Name |
3,3,4,4,4-pentafluorobutan-2-amine |
InChI |
InChI=1S/C4H6F5N/c1-2(10)3(5,6)4(7,8)9/h2H,10H2,1H3 |
InChI Key |
RUEFEAYJKJRHIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(F)(F)F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Reduction of Fluorinated Nitriles or Amides
A common route to primary amines is the reduction of nitriles or amides. For 3,3,4,4,4-Pentafluorobutan-2-amine, the precursor could be a fluorinated nitrile or amide derivative of pentafluorobutane.
- Reagents: Lithium aluminum hydride (LiAlH4) is widely used for reducing nitriles and amides to primary amines.
- Mechanism: The hydride ions from LiAlH4 attack the electrophilic carbon of the nitrile or amide, leading to the formation of an imine intermediate, which is further reduced to the amine.
- Considerations: The strong electron-withdrawing fluorines may reduce the electrophilicity of the nitrile carbon, requiring controlled reaction conditions.
This method is favored for its directness and high yields in similar fluorinated amines synthesis.
Reductive Amination of Fluorinated Ketones
Reductive amination involves the reaction of a ketone with ammonia or an amine, followed by reduction of the imine intermediate.
- Precursor: 3,3,4,4,4-Pentafluorobutan-2-one or related fluorinated ketones.
- Reagents: Ammonia or primary amine, combined with reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
- Advantages: This method allows for the selective introduction of the amino group at the ketone carbon.
- Research Findings: Studies on pentafluorinated β-hydroxy ketones (precursors to amines) demonstrate mild reaction conditions and high yields (up to 95%) within minutes, indicating that reductive amination of fluorinated ketones is efficient and practical.
Nucleophilic Substitution on Fluorinated Alkyl Halides
Another approach is the nucleophilic substitution (S_N2) of fluorinated alkyl halides with ammonia or amines.
- Process: The fluorinated alkyl halide undergoes nucleophilic attack by ammonia, replacing the halide with an amino group.
- Challenges: Due to the strong electron-withdrawing effect of fluorines, the carbon bearing the halide may be less reactive, requiring elevated temperatures or catalysts.
- Two-step process: Often, alkyl halides are first converted to nitriles by reaction with cyanide ion, then reduced to amines (Gabriel synthesis or related methods).
Other Specialized Methods
- Hofmann Rearrangement: Conversion of fluorinated primary amides to amines by treatment with halogens and base, followed by rearrangement.
- Deprotection Strategies: For protected amines (e.g., N-BOC protected), deprotection using fluorinated alcohol solvents under heat has been reported, which may be relevant for handling intermediates in synthesis.
Comparative Data Table of Preparation Methods
Research Findings and Practical Notes
- The synthesis of (2S)-3,3,4,4,4-Pentafluorobutan-2-amine has been documented with emphasis on stereochemistry and purity control.
- Pentafluorinated β-hydroxy ketones, precursors to amines, can be synthesized rapidly under mild conditions using lithium hexamethyldisilazide (LHMDS)-promoted enolate chemistry, which can be followed by reduction to the amine.
- Fluorinated alcohol solvents such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) are beneficial in solubilizing fluorinated intermediates and facilitating reactions like deprotection.
- The electron-withdrawing nature of fluorine atoms significantly influences the reactivity of intermediates, often requiring optimized conditions to achieve good yields.
- NMR studies on fluorinated amines provide valuable insights into their conformations and reactivity, which can guide synthetic approaches.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,4-Pentafluorobutan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated amides or nitriles.
Reduction: Reduction reactions can convert it into less fluorinated amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be employed.
Major Products Formed
Oxidation: Fluorinated amides or nitriles.
Reduction: Less fluorinated amines or hydrocarbons.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
3,3,4,4,4-Pentafluorobutan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorinated probe in biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,4,4,4-Pentafluorobutan-2-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Fluorinated Butanamine Derivatives
The following table summarizes key structural analogs of 3,3,4,4,4-pentafluorobutan-2-amine, highlighting differences in substituents, fluorine content, and functional groups:
Key Observations:
- Fluorination Impact : Increasing fluorine content (e.g., heptafluorobutylamine) enhances molecular weight and likely improves thermal stability and chemical inertness. However, it may reduce solubility in polar solvents .
- Aromatic Derivatives : Chlorophenyl-substituted analogs (e.g., C₁₀H₉ClF₅N) may exhibit enhanced binding affinity in biological systems due to π-π interactions .
Functional Group Variants
Functional group modifications significantly alter chemical behavior:
Key Observations:
- Ketones vs. Amines : The ketone derivative (C₄H₃F₅O) is more electrophilic, making it suitable for condensation reactions, whereas the amine is nucleophilic .
- Alcohol Derivatives : The alcohol (C₄H₅F₅O) is utilized in materials science for low-surface-energy coatings, leveraging fluorine's hydrophobic properties .
Commercial Availability
Q & A
Q. How can the compound’s pharmacokinetic properties (e.g., half-life, bioavailability) be predicted computationally?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
